5-chloro-N-cyclohexyl-2-nitrobenzamide
Description
The nitro group enhances electrophilicity, while the cyclohexyl substituent contributes to lipophilicity and steric hindrance, affecting molecular interactions .
Properties
IUPAC Name |
5-chloro-N-cyclohexyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-9-6-7-12(16(18)19)11(8-9)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTSQRJYENHOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclohexyl-2-nitrobenzamide typically involves the nitration of 5-chloro-2-nitrobenzoic acid followed by the formation of the amide bond with cyclohexylamine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-chloro-2-nitrobenzoic acid is then reacted with cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cyclohexyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate
Major Products Formed
Reduction: 5-amino-N-cyclohexyl-2-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
5-chloro-N-cyclohexyl-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclohexyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Positional Isomers
- 2-Chloro-N-Cyclohexyl-5-Nitrobenzamide (): This positional isomer swaps the chloro and nitro groups (Cl at position 2, NO₂ at position 5). This isomer may exhibit distinct reactivity in substitution reactions or differences in biological activity due to altered hydrogen-bonding capabilities .
- N-(2-Chloro-5-Nitrophenyl)-2-Nitrobenzamide (): Corrected from an earlier misassignment, this compound features a 2-chloro-5-nitrophenyl group linked to a 2-nitrobenzamide. Structural comparisons highlight the importance of substitution patterns in crystallographic studies .
Functional Group Variations
- 5-Chloro-2-Hydroxy-N-Phenylbenzamide (CAS 89180-45-0, ): Replaces the nitro group with a hydroxyl and substitutes cyclohexyl with phenyl. The hydroxyl group increases acidity (pKa ~8–10) and hydrogen-bonding capacity, improving aqueous solubility but reducing lipid membrane permeability.
- 2-Chloro-N-[5-(Dimethylamino)-2-Nitrophenyl]-5-Nitrobenzamide (CAS 1079264-82-6, ): Incorporates a dimethylamino group (electron-donating) at position 5, balancing the electron-withdrawing nitro and chloro groups. This modification likely enhances charge-transfer interactions and alters UV-Vis absorption properties, making it suitable as a pharmaceutical intermediate with tailored electronic characteristics .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Electronic Effects: Nitro groups in the target compound enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution, whereas hydroxy or dimethylamino substituents modulate reactivity .
- Biological Activity : Cyclohexyl groups improve metabolic stability compared to phenyl analogs, as evidenced in pharmaceutical intermediates .
- Safety Profiles : Hydroxy-nitro derivatives (e.g., ) require stricter safety protocols than nitro-only analogs, underscoring substituent-driven hazard differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
